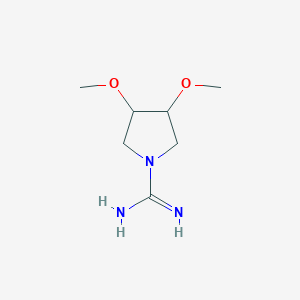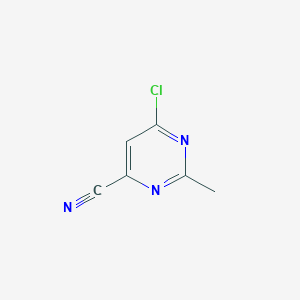
3,4-Dimethoxypyrrolidine-1-carboximidamide
Descripción general
Descripción
3,4-Dimethoxypyrrolidine-1-carboximidamide is a chemical compound that falls under the category of pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxypyrrolidine-1-carboximidamide would be based on the pyrrolidine scaffold, which is a five-membered ring with one nitrogen atom . The “3,4-Dimethoxy” part of the name suggests that there are two methoxy (-OCH3) groups attached to the 3rd and 4th carbon atoms of the pyrrolidine ring.Aplicaciones Científicas De Investigación
Catalytic Applications
A study describes the synthesis of azolyl carboximidamides as ligands for Zn(II) and Cu(II), where the coordination behavior and properties of the resulting metal complexes significantly depend on the nature of the amine substituents. Zn(II) complexes exhibit intrinsic activity to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with minimal polyether contamination. This highlights the potential of carboximidamide-based complexes in catalysis and polymer synthesis (Walther et al., 2006).
Synthetic Chemistry
The conversion of carboxy groups into 4,6-dimethoxy-1,3,5-triazines using zinc dimethyl imidodicarbonimidate showcases a method applicable in preparing potential antifungal products. This technique emphasizes the versatility of carboximidamides in synthesizing heterocyclic compounds, demonstrating their utility in the development of novel organic synthesis strategies (Oudir et al., 2006).
Antihyperglycemic Activity
Carboximidamides derived from cyanamides, linked with pyrimidine moiety, were evaluated for their anti-hyperglycemic effects. Compounds exhibited significant reduction in serum glucose levels, suggesting potential therapeutic applications for diabetes management. This study provides a foundation for further research into carboximidamide derivatives as antidiabetic agents (Moustafa et al., 2021).
Material Science
Research into the synthesis of new 3,3-dimethoxyazetidine-2-carboxylic acid derivatives highlights the potential for creating novel cyclic amino acid derivatives. These compounds, with their suitably protected carbonyl function, open pathways for further functionalization, showcasing the role of carboximidamides in the development of new materials and chemicals (Mangelinckx et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dimethoxypyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-11-5-3-10(7(8)9)4-6(5)12-2/h5-6H,3-4H2,1-2H3,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJYMFHTBBAMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxypyrrolidine-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)
![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)

![N-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1488184.png)






![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488196.png)

![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)